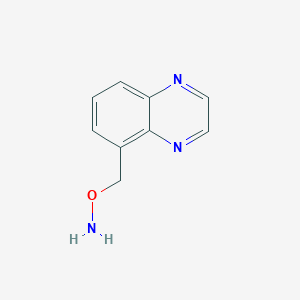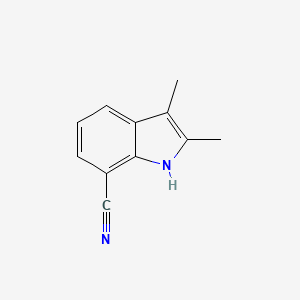
2-(Aminomethyl)-1-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-methylnaphthalene is an organic compound with a naphthalene backbone substituted with an aminomethyl group at the 2-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methylnaphthalene typically involves the reaction of 1-methylnaphthalene with formaldehyde and ammonia or an amine under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, primary amines, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-1-methylnaphthalene exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The naphthalene backbone provides a rigid structure that can interact with hydrophobic regions of proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the 1-position, resulting in different chemical properties and reactivity.
1-Methylnaphthalene: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
2-(Aminomethyl)-1-ethylnaphthalene: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
2-(Aminomethyl)-1-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups, which confer specific reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(1-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,8,13H2,1H3 |
Clave InChI |
SIYFRMMMFWHFED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)


![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)
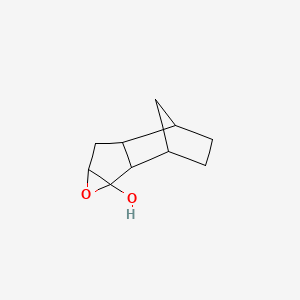


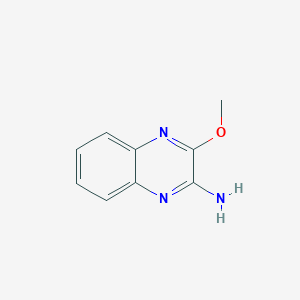
![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)
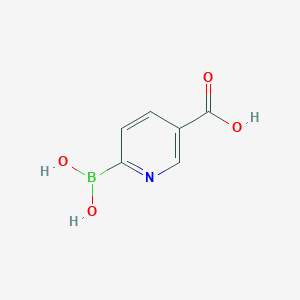
![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)
